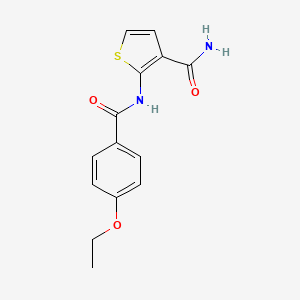

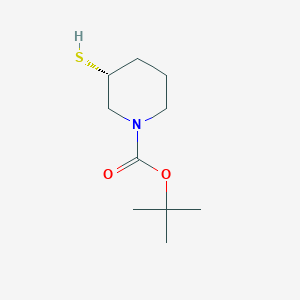

2-(4-Ethoxybenzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene carboxamides are a class of organic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a carboxamide group . They are known to exhibit a wide range of pharmacological properties and have diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene carboxamides often involves the condensation of acyl chlorides and heterocyclic amine derivatives . Other methods include cyclization reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Molecular Structure Analysis

The molecular structure of thiophene carboxamides includes a thiophene ring and a carboxamide group . The exact structure would depend on the specific substituents attached to the thiophene ring and the carboxamide group.

Chemical Reactions Analysis

Thiophene carboxamides can undergo various chemical reactions, including cyclization reactions and condensation reactions . The specific reactions would depend on the substituents present in the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides would depend on their specific structure. For example, the molecular weight of a related compound, N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is 267.47 .

Scientific Research Applications

Antimycobacterial Applications

2-(4-Ethoxybenzamido)thiophene-3-carboxamide and its derivatives have been explored for their potential in treating infections caused by Mycobacterium tuberculosis. In a study by Nallangi et al. (2014), derivatives of thiophene-3-carboxamide demonstrated significant antimycobacterial activity, with some compounds showing higher potency than established drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Antimicrobial and Antifungal Applications

A series of thiophene-3-carboxamide derivatives have shown promise in antimicrobial and antifungal applications. For instance, Talupur et al. (2021) synthesized and evaluated various thiophene-2-carboxamides for their antimicrobial efficacy. These compounds were also subjected to molecular docking studies, suggesting potential in combating microbial infections (Talupur et al., 2021).

Anti-inflammatory Applications

The inhibition of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1 by thiophene-2-carboxamides indicates potential anti-inflammatory properties. A study by Boschelli et al. (1995) found that certain thiophene-2-carboxamide derivatives decreased the adherence of neutrophils to activated endothelial cells, thereby exerting an anti-inflammatory effect (Boschelli et al., 1995).

Conformational Analysis for Drug Design

Thiophene-based arylamides, including derivatives of thiophene-3-carboxamide, have been analyzed for their conformational preferences, which is crucial in drug design. Galan et al. (2013) demonstrated how intramolecular hydrogen bonding and solvent polarity affect the conformational flexibility of arylamides, aiding in the prediction of drug-like molecule structures (Galan et al., 2013).

Photophysical Properties

Studies have also explored the photophysical properties of thiophene derivatives, which is relevant in the development of fluorescent probes and materials. Novanna et al. (2020) achieved the synthesis of biaryls derivatives exhibiting luminescence in the blue region, indicating their potential in optical applications (Novanna et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-(4-Ethoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a key component of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth . By disrupting ATP production, the compound induces a state of energy stress that can inhibit the growth and proliferation of cancer cells .

Future Directions

properties

IUPAC Name |

2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULQTTIYKFMIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2451562.png)

![3,6-dichloro-N-[3-(2-sulfanyl-1H-imidazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2451568.png)

![N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2451570.png)

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2451580.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate](/img/structure/B2451582.png)